Chemical structure and properties of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
Chemical structure and properties of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Derivatization of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
Executive Summary
The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. Structurally isosteric to purines (such as the adenine ring of ATP), this bicyclic system is extensively utilized in the design of ATP-competitive kinase inhibitors[1] and Toll-like receptor (TLR) agonists[2]. Among its highly functionalized derivatives, 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol stands out as a premier, multi-axis building block. Commercially available through specialized chemical suppliers[3], this compound offers orthogonal reactivity at three distinct positions (C2, C4, and C5), allowing drug development professionals to execute rapid, late-stage diversification of the scaffold.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural tautomerism, mechanistic reactivity, and self-validating synthetic protocols.
Structural and Physicochemical Profiling
The molecular architecture of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is defined by a thiophene ring fused to a pyrimidine ring. The strategic placement of substituents dictates its reactivity:
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C4-Hydroxyl (Lactam-Lactim Tautomerism): While drawn as a 4-ol (lactim), in the solid state and in polar solvents, the molecule predominantly exists as the 4(3H)-one (lactam) tautomer. This tautomerism is critical because it necessitates electrophilic activation (e.g., conversion to a chloride) before nucleophilic attack can occur at C4.
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C2-Methylthio Ether: The -SCH₃ group serves as a stable placeholder during early synthetic steps. Upon oxidation to a sulfoxide or sulfone, it becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), particularly for installing hinge-binding amine motifs[4].
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C5-Iodine: Positioned on the electron-rich thiophene ring, the heavy iodine atom is primed for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the extension of the molecule into the hydrophobic pockets of target proteins.
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₇H₅IN₂OS₂ | Defines the stoichiometric baseline for functionalization. |
| Molecular Weight | 324.16 g/mol | Optimal low-MW starting point for Lead Optimization (Rule of 5). |
| Hydrogen Bond Donors | 1 (in lactam form) | Essential for interacting with the kinase hinge region (e.g., backbone carbonyls). |
| Hydrogen Bond Acceptors | 4 | Facilitates solvent interactions and target binding. |
| LogP (Estimated) | ~2.8 | Provides a balanced lipophilicity profile before derivatization. |
Strategic Synthetic Methodologies
To ensure absolute regiochemical control—particularly regarding the placement of the iodine atom—de novo synthesis from a pre-functionalized thiophene is the most reliable approach. Attempting to iodinate a fully formed thienopyrimidine often leads to mixtures of C5 and C6 isomers due to the electronic influence of the sulfur atom. By starting with ethyl 2-amino-4-iodothiophene-3-carboxylate , the C5-iodo position is unambiguously established.
Caption: Synthetic workflow for 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol.
Orthogonal Reactivity & Late-Stage Functionalization
The true value of this molecule lies in its capacity for orthogonal functionalization. Because the C2, C4, and C5 positions require different activation energies and reaction conditions, a chemist can sequentially decorate the scaffold without the need for complex protecting group strategies.
Caption: Orthogonal reactivity map of the thienopyrimidine scaffold.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the reagent selection ensures high yields and prevents common side reactions (such as over-alkylation).
Protocol A: Construction of the Thienopyrimidine Core
Objective: Synthesize the 2-thioxo-thienopyrimidine intermediate.
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Reagent Preparation: Dissolve ethyl 2-amino-4-iodothiophene-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Thiourea Formation: Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0 °C. Causality: The highly nucleophilic exocyclic amine attacks the isothiocyanate, forming a thiourea intermediate. Stir for 4 hours at room temperature.
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Solvent Exchange & Cyclization: Remove DCM in vacuo. Resuspend the crude intermediate in anhydrous methanol. Add sodium methoxide (NaOMe, 2.0 eq). Causality: The strong base deprotonates the thiourea nitrogen, driving an intramolecular cyclization onto the adjacent ethyl ester to form the pyrimidine ring.
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Workup: Reflux for 6 hours, cool to room temperature, and acidify with 1M HCl to pH 4. Filter the resulting precipitate to isolate 5-iodo-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.
Protocol B: Regioselective S-Methylation
Objective: Convert the 2-thioxo group to a 2-methylthio ether.
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Deprotonation: Suspend the product from Protocol A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq). Causality: K₂CO₃ selectively deprotonates the highly acidic sulfur atom over the nitrogen, favoring S-alkylation.
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Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.
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Validation & Isolation: Quench with ice water. The product, 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Protocol C: Pyrimidine Activation (C4-Chlorination)
Objective: Prime the C4 position for nucleophilic aromatic substitution[4].
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Electrophilic Activation: Suspend the product from Protocol B in neat phosphorus oxychloride (POCl₃, 10 eq). Add a catalytic amount of N,N-dimethylaniline. Causality: POCl₃ converts the C4-lactam oxygen into a good leaving group (dichlorophosphate), which is subsequently displaced by chloride ions. The dimethylaniline acts as a proton scavenger to prevent degradation of the thiophene ring.
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Reaction: Reflux the mixture at 105 °C for 3 hours.
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Quenching: Carefully concentrate the mixture in vacuo to remove excess POCl₃. Pour the thick residue over crushed ice to hydrolyze residual phosphoryl species. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-chloro-5-iodo-2-(methylthio)thieno[2,3-d]pyrimidine.
References
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Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]
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The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: PubMed Central (PMC) - NIH URL:[Link][4]
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Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes Source: Biochemical Journal | Portland Press URL:[Link][1]
